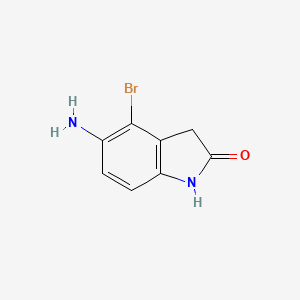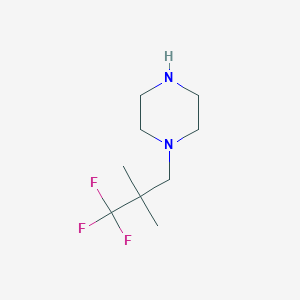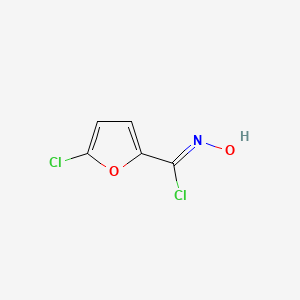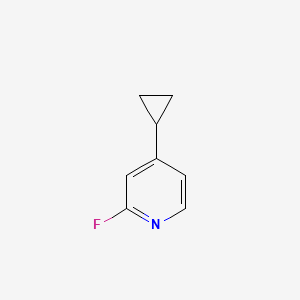
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
説明
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CPT-1) is a novel purine-based compound that has been recently developed as a potential therapeutic agent for a wide range of diseases. CPT-1 is a synthetic molecule with a structure similar to that of caffeine, but with a few additional functional groups. CPT-1 has been investigated for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases.
作用機序
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act through multiple mechanisms of action. In particular, this compound has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, this compound has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, this compound has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines. This compound has also been shown to have anti-cancer activity, as well as neuroprotective effects in animal models of Parkinson’s disease.
実験室実験の利点と制限
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. In particular, this compound is a relatively stable compound, and is relatively easy to synthesize. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound is a relatively new compound, and as such, there is still much to be learned about its mechanism of action and potential side effects.
将来の方向性
In order to further explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, there are several possible future directions of research. First, more research is needed to better understand the mechanism of action of this compound, and to identify potential side effects. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for a variety of diseases, including cancer, neurological disorders, and metabolic diseases. Finally, further research is needed to explore the potential of this compound as an anti-aging agent, as well as its potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer’s disease, and arthritis.
科学的研究の応用
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases. In particular, this compound has been shown to have anti-cancer activity in several types of cancer cells, including breast cancer, prostate cancer, and melanoma. This compound has also been studied for its potential use as an anti-neurodegenerative agent, as it has been shown to have neuroprotective effects in animal models of Parkinson’s disease. Additionally, this compound has been studied for its potential use in the treatment of metabolic diseases, such as diabetes and obesity.
特性
IUPAC Name |
8-cyclopentyl-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h3-4,11H,1-2,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWUJHASSHJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)



![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)


![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)